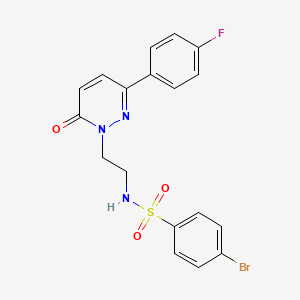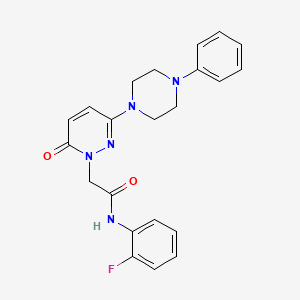![molecular formula C24H20FNO2S B11274339 5-(4-fluorophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11274339.png)
5-(4-fluorophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a pyrrole core structure. This compound is notable for its diverse applications in medicinal chemistry and its potential therapeutic properties.
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized through a condensation reaction involving an α, β-unsaturated ketone and a hydrazine derivative.
Functional Group Modifications:
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic rings. Halogenation and alkylation are common examples.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, particularly in targeting breast cancer cells.
Biological Studies: It is used in molecular docking studies to understand its binding affinity to various receptors, such as the human estrogen alpha receptor.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets. For example, its binding to the human estrogen alpha receptor can inhibit the receptor’s activity, potentially leading to anti-cancer effects . The pathways involved may include modulation of gene expression and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar compounds to 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One include other fluorinated pyrazoles and pyrroles. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance:
5-(4-Fluorophenyl)-3-(Naphthalen-1-yl)-1-Phenyl-1H-Pyrazole: This compound also has a fluorophenyl group but differs in its core structure and biological targets.
4-(3R,5R)-7-[2-(4-Fluorophenyl)-3-Phenyl-4-(Phenylcarbamoyl)-5-Propan-2-ylpyrrol-1-yl]-3,5-Dihydroxyheptanoic Acid: Used for treating dyslipidemia, this compound highlights the diversity of pyrrole derivatives.
The uniqueness of 5-(4-Fluorophenyl)-3-Hydroxy-1-{[4-(Methylsulfanyl)phenyl]methyl}-4-Phenyl-2,5-Dihydro-1H-Pyrrol-2-One lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20FNO2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-[(4-methylsulfanylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20FNO2S/c1-29-20-13-7-16(8-14-20)15-26-22(18-9-11-19(25)12-10-18)21(23(27)24(26)28)17-5-3-2-4-6-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
RMQJDVUXCUNKHL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3-methoxybenzyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11274261.png)
![3-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11274267.png)

![3,4-dimethyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11274279.png)
![ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B11274293.png)
![N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11274301.png)
![N-Cyclopentyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11274303.png)
![4-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11274309.png)
![N-(3,4-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11274316.png)
![ethyl (4-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B11274318.png)

![2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide](/img/structure/B11274336.png)

![N-(2,4-dichlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11274351.png)
